molecular formula C7H10ClNO3 B14020481 4-(Hydroxymethyl)-2-methyl-pyridine-3,5-diol CAS No. 825-21-8

4-(Hydroxymethyl)-2-methyl-pyridine-3,5-diol

Cat. No.: B14020481
CAS No.: 825-21-8
M. Wt: 191.61 g/mol
InChI Key: UGVMUEDWFRTGJJ-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-2-methyl-pyridine-3,5-diol is an organic compound with a pyridine ring substituted with hydroxymethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-2-methyl-pyridine-3,5-diol typically involves multi-step organic reactions. One common method includes the hydroxymethylation of 2-methylpyridine derivatives under controlled conditions. The reaction often requires the use of formaldehyde and a suitable catalyst to introduce the hydroxymethyl group at the desired positions on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production often employs continuous flow reactors and advanced catalytic systems to achieve efficient hydroxymethylation. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-2-methyl-pyridine-3,5-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Hydroxymethyl)-2-methyl-pyridine-3,5-diol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-2-methyl-pyridine-3,5-diol involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound may also participate in redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Hydroxymethyl)-2-methyl-pyridine-3,5-diol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its dual hydroxymethyl groups provide versatile sites for further chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

825-21-8

Molecular Formula

C7H10ClNO3

Molecular Weight

191.61 g/mol

IUPAC Name

4-(hydroxymethyl)-2-methylpyridine-3,5-diol;hydrochloride

InChI

InChI=1S/C7H9NO3.ClH/c1-4-7(11)5(3-9)6(10)2-8-4;/h2,9-11H,3H2,1H3;1H

InChI Key

UGVMUEDWFRTGJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1O)CO)O.Cl

Origin of Product

United States

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